molecular formula C27H38N2O3 B611653 Veledimex CAS No. 1093130-72-3

Veledimex

Katalognummer B611653
CAS-Nummer: 1093130-72-3
Molekulargewicht: 438.612
InChI-Schlüssel: LZWZPGLVHLSWQX-XMMPIXPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Veledimex is an orally bioavailable, small molecule diacylhydrazine-based activator ligand . It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . It can be used to activate certain genes using the ecdysone receptor (EcR)-based inducible gene regulation system, the RheoSwitch Therapeutic System (RTS) .


Molecular Structure Analysis

The molecular formula of Veledimex is C27H38N2O3 . The IUPAC name is N’-(3,5-dimethylbenzoyl)-N’-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide . The molecular weight is 438.6 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Veledimex include its molecular formula (C27H38N2O3), molecular weight (438.6 g/mol), and IUPAC name (N’-(3,5-dimethylbenzoyl)-N’-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide) .

Wissenschaftliche Forschungsanwendungen

Gene Therapy in Oncology

Veledimex is integral to the RheoSwitch Therapeutic System® (RTS), which controls the expression of interleukin-12 (IL-12) in gene therapy. It has been used in clinical trials for treating recurrent glioblastoma, an aggressive form of brain cancer. By administering veledimex orally, researchers can regulate the IL-12 gene expression, which is designed to stimulate the body’s immune response to target and destroy cancer cells .

Immunotherapy Enhancement

In combination with immune checkpoint inhibitors like nivolumab, veledimex has shown promise in enhancing immunotherapy treatments. This combination aims to increase the infiltration of CD8+ T cells into tumors, potentially improving patient survival rates in cases of recurrent glioblastoma .

Personalized Medicine

The ability of veledimex to control gene expression makes it a valuable tool for personalized medicine. It allows for tailored treatment regimens based on individual patient needs, particularly in the context of glioblastoma where traditional treatments have limited effectiveness .

Neurological Disorder Treatment

Veledimex has been researched for its potential in treating neurological disorders like glioblastoma. Its role in controlled gene therapy offers a new avenue for addressing tumors within the central nervous system, providing a targeted approach to treatment .

Drug Delivery Systems

The drug-inducible nature of veledimex makes it a significant component in novel drug delivery systems. It enables the controlled activation of therapeutic genes at the tumor site, minimizing systemic exposure and potential side effects .

Safety And Hazards

The safety data sheet for Veledimex indicates that it is classified as having acute toxicity, oral (Category 4), H302 . Veledimex was well tolerated in healthy human subjects and exhibited a pharmacokinetic profile supportive of once-daily dosing .

Zukünftige Richtungen

The future of Veledimex lies in its potential use in gene therapy for the treatment of various cancers. It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . The controlled intratumoral production of IL-12 induced by Veledimex has shown promising results in inducing local immune cell infiltration and improved survival in glioma .

Eigenschaften

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148875
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veledimex

CAS RN

1093130-72-3
Record name Veledimex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veledimex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELEDIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.